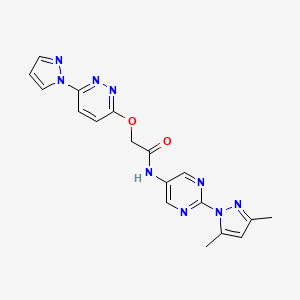

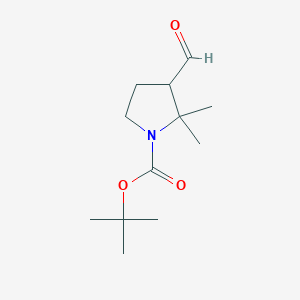

![molecular formula C8H5BrO2S2 B2655392 6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid CAS No. 926011-53-2](/img/structure/B2655392.png)

6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

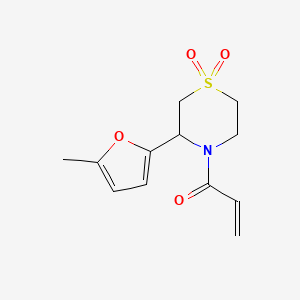

“6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 926011-53-2 . It has a molecular weight of 277.16 . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H5BrO2S2 . The InChI Code is 1S/C8H5BrO2S2/c1-3-5-7(4(9)2-12-5)13-6(3)8(10)11/h2H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

The compound has a melting point of 280-282°C . The predicted properties include a density of 1.9±0.1 g/cm3, boiling point of 439.4±40.0 °C at 760 mmHg, and vapor pressure of 0.0±1.1 mmHg at 25°C . The compound is also predicted to have a polar surface area of 94 Å2 .Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

- 6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid and its derivatives undergo various substitution reactions, such as bromination, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation, demonstrating versatility in chemical modification (Chapman, Hughes, & Scrowston, 1971).

Application in Catalytic Liquid-phase Oxidation

- This compound is involved in catalytic liquid-phase oxidation processes in acetic acid, in the presence of cobalt acetate and sodium bromide, leading to the production of specific thieno[2,3-b]thiophene derivatives (Litvinov, Shchedrinskaya, Konstantinov, & Gol'dfarb, 1975).

Role in G Protein-Coupled Receptor Agonism

- Identified as a potent GPR35 agonist in dynamic mass redistribution assays, this acid derivative contributes to the exploration of GPR35 biology and pharmacology (Deng et al., 2011).

Synthesis of Dye-sensitized Solar Cells

- Its derivatives have been utilized in the synthesis of dyes for dye-sensitized solar cells, demonstrating its utility in renewable energy technologies (Kwon et al., 2011).

Enhancing Photovoltaic Performance

- Use of 2-ethynyl-6-methylthieno[3,2-b]thiophene as a π spacer in porphyrin-based dyes for dye-sensitized solar cells (DSSCs) has shown to improve photovoltaic performance, indicating its potential in solar energy applications (Zhao et al., 2015).

Application in Supramolecular Liquid-crystalline Complexes

- The acid derivative is a key component in forming novel supramolecular liquid-crystalline complexes, highlighting its significance in advanced materials science (Tso et al., 1998).

Propiedades

IUPAC Name |

3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2S2/c1-3-5-7(4(9)2-12-5)13-6(3)8(10)11/h2H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAXFGQFKBDJMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1SC=C2Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

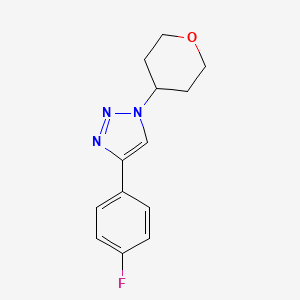

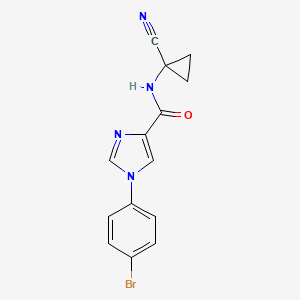

![N-(3-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2655313.png)

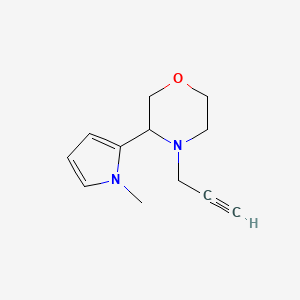

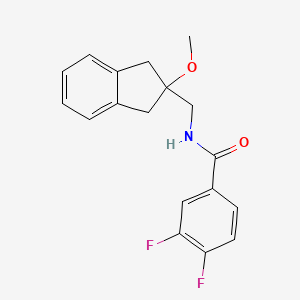

![2-[[5-Butylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2655314.png)

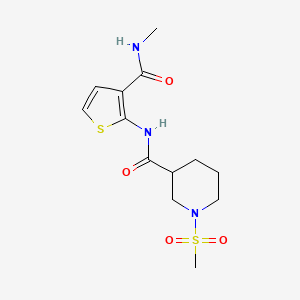

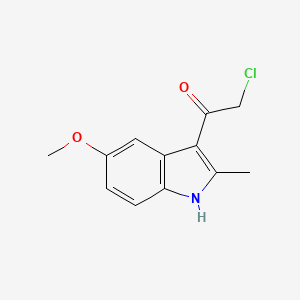

![Tert-butyl (3aR,6aS)-2-(2-chloropyrimidine-5-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2655322.png)

![N-cyclopropyl-4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrole-2-carboxamide](/img/structure/B2655332.png)